molecular formula C14H17ClN2O2 B13903471 Benzyl (3aS,6aS)-3,3a,4,6a-tetrahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate hydrochloride

Benzyl (3aS,6aS)-3,3a,4,6a-tetrahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate hydrochloride

Cat. No.: B13903471
M. Wt: 280.75 g/mol
InChI Key: RBMAZNIEIARYFZ-QNTKWALQSA-N
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Description

(3aS,6aS)-Hexahydro-pyrrolo[3,2-b]pyrrole-1-carboxylic acid benzyl ester hydrochloride is a chemical compound with the molecular formula C15H20ClNO2. It is a derivative of pyrrole and is often used as an intermediate in the synthesis of various pharmaceuticals, including angiotensin-converting enzyme (ACE) inhibitors like ramipril .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,6aS)-Hexahydro-pyrrolo[3,2-b]pyrrole-1-carboxylic acid benzyl ester hydrochloride typically involves the condensation of benzylamine with ethyl pyruvate, followed by cyclization and hydrogenation steps. The reaction conditions often include the use of solvents like methanol or dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) for hydrogenation .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the final product meets pharmaceutical-grade standards .

Chemical Reactions Analysis

Types of Reactions

(3aS,6aS)-Hexahydro-pyrrolo[3,2-b]pyrrole-1-carboxylic acid benzyl ester hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

(3aS,6aS)-Hexahydro-pyrrolo[3,2-b]pyrrole-1-carboxylic acid benzyl ester hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Serves as a precursor in the synthesis of ACE inhibitors like ramipril, which are used to treat hypertension and heart failure.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of (3aS,6aS)-Hexahydro-pyrrolo[3,2-b]pyrrole-1-carboxylic acid benzyl ester hydrochloride involves its role as an intermediate in the synthesis of ACE inhibitors. These inhibitors work by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure. The molecular targets include the angiotensin-converting enzyme, and the pathways involved are part of the renin-angiotensin system .

Comparison with Similar Compounds

Similar Compounds

  • (1S,3S,5S)-2-Azabicyclo[3,3,0]octane-3-carboxylic acid benzyl ester hydrochloride
  • (2S,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid benzyl ester hydrochloride
  • (S,S,S)-2-Azabicyclo[3,3,0]octane-3-carboxylic acid benzyl ester hydrochloride

Uniqueness

What sets (3aS,6aS)-Hexahydro-pyrrolo[3,2-b]pyrrole-1-carboxylic acid benzyl ester hydrochloride apart from similar compounds is its specific stereochemistry and its role as a key intermediate in the synthesis of ramipril. Its unique structure allows for specific interactions with the angiotensin-converting enzyme, making it highly effective in its intended applications .

Properties

Molecular Formula

C14H17ClN2O2

Molecular Weight

280.75 g/mol

IUPAC Name

benzyl (3aS,6aS)-3,3a,4,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrole-1-carboxylate;hydrochloride

InChI

InChI=1S/C14H16N2O2.ClH/c17-14(18-10-11-4-2-1-3-5-11)16-9-7-12-13(16)6-8-15-12;/h1-6,8,12-13,15H,7,9-10H2;1H/t12-,13-;/m0./s1

InChI Key

RBMAZNIEIARYFZ-QNTKWALQSA-N

Isomeric SMILES

C1CN([C@@H]2[C@H]1NC=C2)C(=O)OCC3=CC=CC=C3.Cl

Canonical SMILES

C1CN(C2C1NC=C2)C(=O)OCC3=CC=CC=C3.Cl

Origin of Product

United States

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